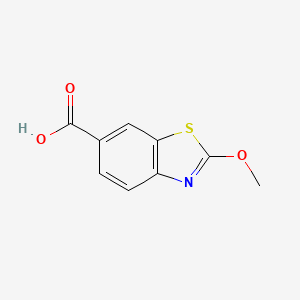

2-Methoxy-1,3-benzothiazole-6-carboxylic acid

Description

Properties

IUPAC Name |

2-methoxy-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-9-10-6-3-2-5(8(11)12)4-7(6)14-9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICVRQPTGYHIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(S1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663355 | |

| Record name | 2-Methoxy-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22514-57-4 | |

| Record name | 2-Methoxy-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzothiazole derivatives have been reported to inhibit k1 capsule formation in uropathogenic escherichia coli , indicating that they may interact with bacterial enzymes or proteins involved in capsule synthesis.

Biochemical Pathways

Given the potential inhibitory effect on k1 capsule formation in uropathogenic escherichia coli , it can be inferred that the compound may interfere with the biochemical pathways involved in bacterial capsule synthesis.

Result of Action

The potential inhibitory effect on k1 capsule formation in uropathogenic escherichia coli suggests that the compound may have antibacterial properties .

Biochemical Analysis

Biochemical Properties

2-Methoxy-1,3-benzothiazole-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit the formation of K1 capsules in uropathogenic Escherichia coli by interacting with specific enzymes involved in the capsule formation pathway . The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity and preventing the formation of the protective capsule around the bacteria.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected cells . Additionally, it has been observed to alter metabolic pathways, leading to changes in the levels of certain metabolites within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including metabolism, inflammation, and cell signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under refrigerated conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as reducing inflammation and modulating metabolic pathways . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to affect metabolic flux, leading to changes in the levels of certain metabolites . The compound can inhibit specific enzymes, thereby altering the flow of metabolites through the pathways and affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy and reducing potential off-target effects.

Biological Activity

2-Methoxy-1,3-benzothiazole-6-carboxylic acid is a benzothiazole derivative recognized for its diverse biological activities. This compound features a methoxy group at the 2-position and a carboxylic acid group at the 6-position on the benzothiazole ring. The structural characteristics of this compound suggest potential interactions with various biological targets, leading to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins involved in critical biochemical pathways.

Target Interactions

- Inhibition of K1 Capsule Formation : This compound has been shown to inhibit K1 capsule formation in uropathogenic Escherichia coli, indicating antibacterial properties that may be leveraged in therapeutic applications.

- Cell Signaling Modulation : It has been found to influence cell signaling pathways and gene expression, particularly in inflammatory responses, thereby reducing inflammation in affected cells.

Biological Activities

The compound exhibits several notable biological activities:

Antimicrobial Activity

Benzothiazole derivatives, including this compound, are known for their antimicrobial properties. This compound's structure may enhance its interaction with microbial targets, making it effective against various pathogens.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways by affecting the expression of genes involved in inflammation. This suggests potential applications in treating inflammatory diseases .

In Vitro Studies

Recent studies have demonstrated that this compound can significantly reduce cell viability in certain cancer cell lines, showcasing its potential as an anticancer agent. The mechanism involves apoptosis induction through mitochondrial pathways.

In Vivo Studies

In animal models, varying dosages of this compound have shown beneficial effects:

- Low Doses : Reduction of inflammation and modulation of metabolic pathways.

- High Doses : Potential toxicity noted, emphasizing the need for careful dosage regulation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of K1 capsule formation | |

| Anti-inflammatory | Modulation of inflammatory gene expression | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Scientific Research Applications

Chemistry

MBCA serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited to create various derivatives that may possess enhanced properties or novel functionalities.

Antimicrobial Properties : MBCA has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that compounds with similar structures can disrupt microbial cell membranes or inhibit essential enzymatic processes .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Anticancer Potential : Studies have explored MBCA's potential as an anticancer agent. It has been shown to inhibit cancer cell proliferation through various mechanisms, including modulation of cell signaling pathways and gene expression related to apoptosis .

Medical Applications

MBCA is investigated for its potential role in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents, particularly those targeting microbial infections or cancer cells .

Industrial Applications

In industry, MBCA is utilized in the production of dyes and pigments , leveraging its chemical properties to create vibrant colors for textiles and other materials. Its unique structure allows it to participate in various chemical reactions that are beneficial for industrial applications.

Case Studies

- Antimicrobial Activity Study : A study conducted on MBCA showed its effectiveness against resistant strains of E. coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent .

- Anticancer Mechanism Exploration : Research focusing on the anticancer properties of MBCA revealed that it induces apoptosis in cancer cells via mitochondrial pathways, highlighting its mechanism of action and potential therapeutic applications in oncology .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes typical acid-derived reactions. For example:

-

Esterification : Reacting with methanol in the presence of concentrated sulfuric acid yields methyl 2-methoxy-1,3-benzothiazole-6-carboxylate.

-

Amide Formation : Treatment with thionyl chloride converts the acid to its acyl chloride, which reacts with amines (e.g., NH₃, alkylamines) to form amides .

Functionalization at the Methoxy Group

The 2-methoxy group participates in electrophilic substitution and demethylation:

-

Demethylation : Hydrolysis with HBr/acetic acid removes the methoxy group to yield 2-hydroxy-1,3-benzothiazole-6-carboxylic acid .

-

Nitration : Directed by the methoxy group, nitrating agents (e.g., HNO₃/H₂SO₄) introduce nitro groups at position 5 or 7 .

Table 2: Methoxy Group Transformations

Cyclization and Heterocycle Formation

The benzothiazole core facilitates cyclization reactions:

-

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives forms triazole-fused benzothiazoles .

-

Imidazole Conjugation : Reaction with ethylenediamine in DMF yields imidazole-linked derivatives .

Table 3: Cyclization Reactions

Oxidation and Reduction

-

Oxidation : Sodium hypochlorite converts the benzothiazole ring to a trioxo derivative (1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid), a precursor for sulfonylurea herbicides .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring, though this is less common due to ring stability .

Table 4: Redox Reactions

Biological Activity-Driven Modifications

Derivatives of this compound show enhanced bioactivity when the carboxylic acid is replaced with isosteres (e.g., tetrazoles) or conjugated to heterocycles . For example:

-

Antibacterial agents : Amides and triazole derivatives inhibit bacterial gyrase (IC₅₀ = 0.2–1.5 µM against S. aureus) .

-

Antitubercular activity : Nitro-substituted analogs exhibit MIC values of 2–8 µg/mL against M. tuberculosis .

Spectroscopic Characterization

Key spectral data for reaction products:

Comparison with Similar Compounds

Positional Isomers

- 6-Methoxybenzo[d]thiazole-2-carboxylic acid (CAS: 946-13-4): Shares the same molecular formula ($ \text{C}9\text{H}7\text{NO}_3\text{S} $) but differs in the methoxy group placement (position 6 vs. 2). This positional isomerism can significantly alter electronic properties and binding affinity in biological systems .

Functional Group Variations

- 6-Methylbenzo[d]thiazole-2-carboxylic Acid (CAS: 3507-18-4): Replaces the methoxy group with a methyl group ($-\text{CH}_3$), reducing polarity and possibly metabolic stability. Molecular weight: 193.22 g/mol .

- Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate (CAS: N/A): An ester derivative with improved lipophilicity compared to carboxylic acids, facilitating membrane permeability in drug delivery .

Hybrid Derivatives

- Molecular weight: 239.27 g/mol .

- 2-[[3,4-bis(chloranyl)-5-methyl-1H-pyrrol-2-yl]carbonylamino]-5-oxidanyl-1,3-benzothiazole-6-carboxylic acid (CAS: N/A): A complex derivative with chlorinated pyrrole and hydroxyl groups, likely enhancing antimicrobial or anticancer activity .

Table 1: Comparative Data of Selected Benzothiazole Derivatives

Key Findings:

Antimicrobial Activity: Benzothiazoles with electron-withdrawing groups (e.g., −COOH, −NO$_2$) exhibit enhanced antibacterial properties. For example, 6-nitro-2-aminobenzothiazole derivatives show significant activity against Staphylococcus aureus .

Solubility and Bioavailability : Carboxylic acid derivatives generally have higher aqueous solubility than esters or amides, but esterification (e.g., ethyl esters) improves cell membrane penetration .

Positional Effects : Methoxy groups at position 2 (as in the target compound) may confer stronger hydrogen-bonding interactions compared to position 6, influencing receptor binding in neurological targets like riluzole analogs .

Preparation Methods

General Synthetic Strategy

The synthesis of benzothiazole derivatives, including 2-methoxy-1,3-benzothiazole-6-carboxylic acid, typically involves:

- Formation of the benzothiazole ring via cyclization of appropriately substituted anilines with potassium thiocyanate and bromine or other halogenating agents.

- Introduction of substituents such as methoxy and carboxylic acid groups either before or after ring closure.

- Oxidation and functional group transformations to install the carboxylic acid functionality at the 6-position.

This approach is supported by literature describing the synthesis of benzothiazole-6-carboxylate derivatives through cyclization of methyl p-aminobenzoates with potassium thiocyanate and bromine, followed by derivatization of hydroxyl groups to methoxy groups if needed.

Detailed Preparation Methods

Cyclization of Substituted p-Aminobenzoates

- Starting Materials: Methyl p-aminobenzoate derivatives with hydroxyl or methoxy substituents.

- Reagents: Potassium thiocyanate (KSCN), bromine (Br2), glacial acetic acid.

- Conditions: The reaction is carried out at low temperatures (0–10 °C) to control the exothermic reaction and avoid side reactions.

- Process:

- Potassium thiocyanate and 4-chloroaniline (or substituted aniline) are dissolved in chilled glacial acetic acid.

- Bromine is added dropwise with mechanical stirring, maintaining the temperature below 5 °C.

- The reaction mixture is stirred for several hours to complete cyclization, forming the benzothiazole ring.

- Isolation: The hydrochloride salt of the benzothiazole intermediate is filtered, washed, and neutralized with aqueous ammonia to precipitate the free amine.

- Purification: Recrystallization from methanol yields pure 6-chloro-1,3-benzothiazol-2-amine or related intermediates.

Introduction of Methoxy Group

- The methoxy group at the 2-position can be introduced by methylation of hydroxyl-substituted benzothiazole intermediates using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Alternatively, starting materials with methoxy substitution can be used directly in the cyclization step to yield methoxy-substituted benzothiazoles.

Formation of Carboxylic Acid Group at 6-Position

- The carboxylic acid group can be introduced by hydrolysis of ester groups on benzothiazole-6-carboxylate intermediates.

- Ester hydrolysis is typically performed under acidic or basic conditions, depending on the stability of other functional groups.

- In some cases, oxidation of methyl groups on the benzothiazole ring to carboxylic acids is achieved using oxidizing agents such as sodium hypochlorite, potassium permanganate, or chromate compounds, although the latter are less preferred due to toxicity.

Oxidation-Based Preparation of Benzothiazole-6-Carboxylic Acid Derivatives

A patented method describes the oxidation of 2,5-dimethyl-benzenesulfonamide using sodium hypochlorite to yield benzothiazole-6-carboxylic acid derivatives, including 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid, which can serve as intermediates for further transformations to 2-methoxy derivatives.

| Parameter | Details |

|---|---|

| Starting Material | 2,5-Dimethyl-benzenesulfonamide |

| Oxidizing Agent | Sodium hypochlorite solution (127 g/L) |

| Temperature | 25–40 °C |

| Reaction Time | 4 hours |

| pH Adjustment | Acidified to pH 1–2 with 38% HCl |

| Workup | Addition of sodium metabisulfite, filtration, washing, drying |

This process yields benzothiazole-6-carboxylic acid derivatives with yields up to 50% and avoids the use of hazardous chromates, making it industrially attractive.

Summary Table of Preparation Methods

| Step | Method Description | Reagents/Conditions | Notes |

|---|---|---|---|

| Cyclization | Cyclization of methyl p-aminobenzoates | KSCN, Br2, glacial acetic acid, 0–10 °C | Forms benzothiazole ring |

| Methoxy Introduction | Methylation of hydroxyl group or use of methoxy-substituted precursors | Methyl iodide or dimethyl sulfate, base | Yields 2-methoxy substitution |

| Carboxylic Acid Formation | Hydrolysis of esters or oxidation of methyl groups | Acidic/basic hydrolysis; NaOCl oxidation | Converts ester/methyl to carboxylic acid |

| Oxidation Alternative | Oxidation of 2,5-dimethyl-benzenesulfonamide | Sodium hypochlorite, 25–40 °C, 4 h | Avoids hazardous chromates, 50% yield |

Research Findings and Considerations

- The cyclization approach using potassium thiocyanate and bromine is well-established for benzothiazole ring construction and allows for functional group tolerance, including methoxy and carboxylate groups.

- The oxidation method using sodium hypochlorite provides a safer alternative to chromate-based oxidations for producing benzothiazole-6-carboxylic acid derivatives, with moderate yields and scalability potential.

- The choice of method depends on the availability of starting materials, desired substitution patterns, and safety/environmental considerations.

- The methoxy group at the 2-position is typically introduced early in the synthesis or via methylation of hydroxyl precursors to ensure regioselectivity and yield.

Q & A

Q. Key Intermediates :

- 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid (analogous to ).

- Methyl esters for carboxyl group protection during synthesis .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR to confirm the benzothiazole ring, methoxy (-OCH3) protons (δ ~3.8–4.0 ppm), and carboxylic acid protons (δ ~12–13 ppm) .

- IR Spectroscopy : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O stretch of methoxy group) .

- HPLC : Reverse-phase C18 columns with UV detection (λ ~254 nm) for purity assessment (>95%) .

- X-ray Crystallography : Used to resolve solid-state structures (e.g., similar benzothiazole derivatives in ) .

Q. Challenges :

- Steric hindrance from the methoxy group may reduce coupling efficiency.

- Carboxylic acid deprotonation (using K2CO3) improves solubility and reaction kinetics .

Advanced: What computational strategies predict biological target interactions for this compound?

Methodological Answer:

Q. Case Study :

- Analogues with 6-carboxylic acid groups show enhanced binding to FXR due to hydrogen bonding with Arg328 and Tyr366 residues .

Advanced: How to resolve enantiomeric purity in derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) mobile phase. Monitor elution times for enantiomers .

- Derivatization : React with (R)-(-)-α-methoxyphenylacetic acid () to form diastereomers, separable via standard HPLC .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data (TDDFT methods) .

Advanced: What are the challenges in optimizing synthetic yields for this compound?

Methodological Answer:

- Side Reactions : Competing oxidation of the benzothiazole sulfur atom. Mitigate by using inert atmospheres (N2/Ar) and avoiding strong oxidants .

- Carboxylic Acid Protection : Use methyl or tert-butyl esters during synthesis to prevent decarboxylation. Deprotect with HCl/MeOH .

- Yield Optimization Table :

| Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Cyclization | 60–70 | K2CO3, DMF, 80°C, 6 h | |

| Methoxylation | 75–85 | NaOCH3, DMSO, 120°C, 12 h | |

| Final Deprotection | 90–95 | HCl/MeOH, reflux, 2 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.